N-(1H-indazol-6-yl)-4-(oxolan-3-yloxy)benzamide
Description
N-(1H-indazol-6-yl)-4-(oxolan-3-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an indazole ring, a benzamide moiety, and an oxolane (tetrahydrofuran) ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-4-(oxolan-3-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-18(20-14-4-1-13-10-19-21-17(13)9-14)12-2-5-15(6-3-12)24-16-7-8-23-11-16/h1-6,9-10,16H,7-8,11H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJDOBCRLKKNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indazol-6-yl)-4-(oxolan-3-yloxy)benzamide typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Formation of the Benzamide Moiety: The benzamide moiety is introduced by reacting the indazole derivative with 4-hydroxybenzoic acid or its derivatives under suitable conditions.
Introduction of the Oxolane Ring: The oxolane ring is incorporated by reacting the intermediate compound with oxirane (ethylene oxide) or its derivatives.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the benzamide moiety, potentially converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of the indazole ring.
Reduction Products: Amines derived from the reduction of the benzamide moiety.
Substitution Products: Compounds with functional groups introduced at the oxolane ring.
Scientific Research Applications
N-(1H-indazol-6-yl)-4-(oxolan-3-yloxy)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-4-(oxolan-3-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring is known to interact with various biological pathways, potentially inhibiting or modulating their activity. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
N-(1H-indazol-6-yl)-4-(oxolan-3-yloxy)benzamide can be compared with other similar compounds, such as:
N-(1H-indazol-6-yl)-4-hydroxybenzamide: Lacks the oxolane ring, which may affect its solubility and biological activity.
N-(1H-indazol-6-yl)-4-(methoxy)benzamide: Contains a methoxy group instead of the oxolane ring, potentially altering its chemical reactivity and biological properties.
N-(1H-indazol-6-yl)-4-(ethoxy)benzamide: Features an ethoxy group, which may influence its pharmacokinetic properties.
The uniqueness of this compound lies in the presence of the oxolane ring, which can enhance its solubility and bioavailability, making it a promising candidate for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
